N-Carbamoyl-N-phenylglycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamoyl-N-phenylglycine can be synthesized through the carbamoylation of amino acids using potassium cyanate . This method involves the reaction of amino acids with potassium cyanate under controlled conditions to produce N-carbamoyl derivatives.
Industrial Production Methods: The industrial production of this compound often involves the use of microbial transformations. For example, the production of D-amino acids using hydantoinase is a well-established method . This process involves the use of microbial enzymes to catalyze the conversion of precursor molecules into the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-N-phenylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Substitution: This reaction can involve the replacement of the carbamoyl group with other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include enantiomerically pure amino acids, ammonia, and carbon dioxide .
Scientific Research Applications
Chemistry: N-Carbamoyl-N-phenylglycine is used in the synthesis of optically pure amino acids, which are important building blocks in organic chemistry .
Biology: In biological research, this compound is used to study enzyme kinetics and the mechanisms of enzyme-catalyzed reactions .
Industry: In industrial applications, this compound is used in the production of various chemicals and intermediates .
Mechanism of Action
The mechanism of action of N-Carbamoyl-N-phenylglycine involves the activation of a water molecule by a proton shuffle glutamic residue, forming a hydroxyl group that produces a nucleophilic attack on the carbonyl carbon in the carbamoyl group . This reaction results in the hydrolysis of the compound into its constituent amino acids.
Comparison with Similar Compounds
- N-Carbamoyl-D-phenylglycine
- N-Carbamoyl-D-p-hydroxyphenylglycine
- N-Carbamoyl-D-methionine
- N-Carbamoyl-D-tryptophan
Uniqueness: N-Carbamoyl-N-phenylglycine is unique due to its specific structural configuration and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
51989-39-0 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(N-carbamoylanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11(6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,14)(H,12,13) |
InChI Key |
RKYHFLJACVNDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)N |
Origin of Product |
United States |
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